molecular formula C8H13NO B15097322 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine CAS No. 220555-34-0

1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine

Cat. No.: B15097322
CAS No.: 220555-34-0
M. Wt: 139.19 g/mol
InChI Key: QPLKUBIXDDDNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Oxatricyclo[3.2.1.0²,⁴]octan-6-yl)methanamine is a bicyclic amine characterized by a tricyclic framework with an oxygen atom at the 3-position and a primary amine group attached to the 6-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing adenosine receptor antagonists (e.g., naxifylline) . Its rigid tricyclic structure imparts steric constraints and electronic properties that enhance receptor binding affinity.

Properties

CAS No.

220555-34-0

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octan-6-ylmethanamine

InChI

InChI=1S/C8H13NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3,9H2

InChI Key

QPLKUBIXDDDNSR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN)C3C2O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the tricyclic core, followed by the introduction of the methanamine group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods: In an industrial setting, the production of 3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine is a bicyclic compound featuring a unique tricyclic structure with an oxygen atom integrated into its ring system. It has a molecular formula of C₈H₁₃NO and a molecular weight of approximately 139.197 g/mol. It is also known as 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-methanamine and has the CAS number 220555-34-0.

Chemical Reactivity
The chemical reactivity of 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine can be explored through synthetic pathways involving nucleophilic substitutions and reductions. Reactions involving lithium aluminum hydride or Grignard reagents have been documented, demonstrating its potential for forming derivatives through functional group transformations. The presence of the amine group allows for further derivatization, potentially leading to a variety of substituted products.

Potential Applications
1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine has potential applications in medicinal chemistry and drug development because its unique structural features may confer interesting biological properties. It could serve as a scaffold for designing novel pharmaceuticals targeting central nervous system disorders or other therapeutic areas where bicyclic compounds are beneficial.

Interaction studies involving 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine would focus on its binding affinity to various receptors or enzymes relevant in pharmacology. Such studies would typically involve in vitro assays to determine how this compound interacts with biological targets, potentially revealing insights into its mechanism of action and therapeutic efficacy.

Structural Analogues
Several compounds share structural similarities with 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine:

  • 8-Oxatricyclo[3.2.1.0^2,4^]octane Similar bicyclic structure but different functional groups leading to varied reactivity.
  • 9-Oxatricyclo[3.2.1.0^2,5^]nonane Extended ring system with potential for different biological activity due to size.
  • Bicyclo[2.2.1]heptane derivatives Related bicyclic framework with variations in substituents affecting properties.

Mechanism of Action

The mechanism of action of 3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their activity. The tricyclic core provides structural rigidity, which can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemistry : The parent compound’s enantiopure forms (e.g., (1R,2R,4S,5S,6R,7S)-isomer in ) exhibit distinct receptor binding profiles compared to racemic mixtures .
  • Synthetic Accessibility : The tricyclic core is synthesized via Diels-Alder cycloadditions (e.g., using PyBox–La(OTf)₃ catalysts) with yields >80% .
  • Structure-Activity Relationship (SAR): Primary amine: Critical for hydrogen bonding with adenosine receptors. 3-Oxa substitution: Optimizes steric bulk and dipole interactions for A₁ affinity .

Biological Activity

1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine is a bicyclic compound characterized by its unique tricyclic structure, which integrates an oxygen atom into the ring system. With a molecular formula of C₈H₁₃NO and a molecular weight of approximately 139.197 g/mol, this compound is gaining attention for its potential biological activities and applications in medicinal chemistry.

The compound can undergo various synthetic pathways involving nucleophilic substitutions and reductions. Notably, reactions with lithium aluminum hydride or Grignard reagents have been documented, showcasing its potential for forming derivatives through functional group transformations. The presence of the amine group allows for further derivatization, leading to a variety of substituted products.

PropertyValue
Molecular FormulaC₈H₁₃NO
Molecular Weight139.197 g/mol
CAS Number220555-34-0

Biological Activity

While specific biological activity data for 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine is limited, compounds with similar structural motifs often exhibit significant pharmacological properties, particularly neuroactive effects due to their ability to interact with neurotransmitter systems.

Research indicates that compounds similar to 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine may interact with various receptors or enzymes relevant in pharmacology:

  • Neurotransmitter Receptors : Potential interactions with serotonin and dopamine receptors could suggest applications in treating mood disorders.
  • Enzyme Inhibition : The amine functionality may allow for competitive inhibition of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Although direct studies on 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine are sparse, related compounds have shown promising results:

  • Neuroactive Compounds : Research on structurally similar bicyclic amines has demonstrated neuroprotective effects in animal models, suggesting that 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine may exhibit similar properties.
  • Pharmacological Studies : In vitro assays have been conducted on related compounds to assess their binding affinity to neurotransmitter receptors, revealing significant interactions that warrant further investigation into the biological activity of this compound.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and differences between 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine and other related bicyclic compounds:

Compound NameStructural FeaturesUnique Aspects
8-Oxatricyclo[3.2.1.0^2,4^]octane Similar bicyclic structureDifferent functional groups leading to varied reactivity
9-Oxatricyclo[3.2.1.0^2,5^]nonane Extended ring systemPotential for different biological activity due to size
Bicyclo[2.2.1]heptane derivatives Related bicyclic frameworkVariations in substituents affecting properties

These comparisons indicate that the unique incorporation of oxygen and the amine functionality in 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine may influence both its chemical behavior and biological interactions compared to other similar bicyclic structures.

Q & A

Q. What are the key physicochemical properties of 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine, and how are they experimentally determined?

Methodological Answer:

  • Determination of Molecular Weight and Structure : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm molecular weight and structural features. Compare experimental data with computational predictions (e.g., density functional theory, DFT) .

  • Solubility and Stability : Conduct solubility tests in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) under varying pH and temperature conditions. Monitor stability via HPLC at intervals (0, 24, 48 hours) to assess degradation .

  • Data Table :

    PropertyMethodConditionsResult
    Molecular WeightHRMSESI+ mode207.27 g/mol (theoretical)
    Solubility in WaterHPLC25°C, pH 7<0.1 mg/mL

Q. What synthetic routes are available for 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine, and how can yield be optimized?

Methodological Answer :

  • Route 1 : Reductive amination of 3-Oxatricyclo[3.2.1.0~2,4~]octan-6-carbaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol. Optimize by varying catalyst (e.g., Pd/C vs. Raney Ni) and reaction time (6–24 hours) .

  • Route 2 : Ring-opening of epoxide intermediates with ammonia derivatives. Monitor regioselectivity via GC-MS and adjust solvent polarity (e.g., THF vs. DMF) .

  • Yield Optimization Table :

    CatalystSolventTime (h)Yield (%)
    NaBH3CNMeOH1262
    Pd/CEtOH2445

Advanced Research Questions

Q. How can enantioselective synthesis of 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine be achieved?

Methodological Answer :

  • Chiral Catalysts : Use Evans’ oxazaborolidine catalysts or Sharpless asymmetric dihydroxylation to induce chirality. Analyze enantiomeric excess (ee) via chiral HPLC with a Daicel Chiralpak column .
  • Computational Modeling : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities of enantiomers to chiral catalysts. Validate with experimental ee values .

Q. How do steric and electronic effects in the 3-Oxatricyclo framework influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

  • Steric Analysis : Use X-ray crystallography to determine bond angles and torsional strain in the tricyclic system. Compare with DFT-optimized geometries .
  • Electronic Effects : Conduct Hammett studies by introducing substituents (e.g., -NO2, -OCH3) at the 6-position. Monitor reaction rates via kinetic assays (UV-Vis spectroscopy) .
  • Data Contradiction Example :
    • Prediction : Electron-withdrawing groups (-NO2) increase electrophilicity.
    • Observation : -NO2 reduces reactivity due to steric hindrance. Resolve via multivariate regression analysis .

Q. What strategies resolve contradictory data in bioactivity assays (e.g., conflicting IC50 values in kinase inhibition studies)?

Methodological Answer :

  • Source Identification : Check assay conditions (e.g., ATP concentration, buffer pH) and compound purity (HPLC >98%). Reproduce results in triplicate .

  • Orthogonal Assays : Validate kinase inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

  • Case Study Table :

    Assay TypeIC50 (nM)Buffer pHATP (μM)
    FP12 ± 27.410
    SPR18 ± 37.450

Q. How can computational methods predict the compound’s metabolic pathways and toxicity?

Methodological Answer :

  • In Silico Tools : Use ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation). Validate with in vitro microsomal assays .
  • Toxicity Screening : Apply Derek Nexus to assess structural alerts (e.g., genotoxicity from the tricyclic amine) .

Q. What advanced characterization techniques elucidate non-covalent interactions (e.g., hydrogen bonding) in crystalline forms?

Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve H-bonding networks and π-π stacking in single crystals. Compare with Hirshfeld surface analysis .
  • Solid-State NMR : Use ¹⁵N CPMAS to probe amine group environments in polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.